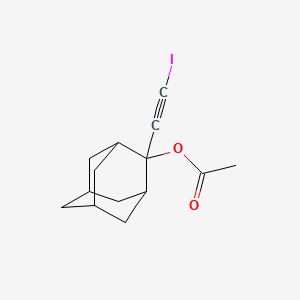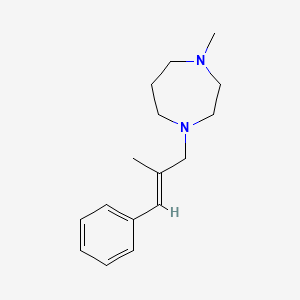
2-(iodoethynyl)-2-adamantyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(iodoethynyl)-2-adamantyl acetate, also known as IEAA, is a chemical compound that has been studied extensively in scientific research. It is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral drugs and other pharmaceuticals. IEAA has shown promise in a variety of research applications, including as a tool for studying protein-protein interactions and as a potential treatment for cancer.
Mécanisme D'action
The mechanism of action of 2-(iodoethynyl)-2-adamantyl acetate is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. By binding to specific domains on target proteins, 2-(iodoethynyl)-2-adamantyl acetate can disrupt the formation of protein complexes that are necessary for normal cellular function. This disruption can lead to changes in cell signaling pathways and ultimately to changes in cellular behavior.
Biochemical and Physiological Effects
2-(iodoethynyl)-2-adamantyl acetate has been shown to have a variety of biochemical and physiological effects in cell culture and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in some cell types. It has also been shown to have anti-inflammatory effects and to modulate immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(iodoethynyl)-2-adamantyl acetate in lab experiments is its specificity for certain protein domains. This specificity allows researchers to selectively target specific protein-protein interactions and study their roles in cellular function. However, one limitation of 2-(iodoethynyl)-2-adamantyl acetate is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure that 2-(iodoethynyl)-2-adamantyl acetate is used safely in lab experiments.
Orientations Futures
There are many potential future directions for research on 2-(iodoethynyl)-2-adamantyl acetate. One area of interest is the development of new drugs based on 2-(iodoethynyl)-2-adamantyl acetate or related compounds. Another area of interest is the use of 2-(iodoethynyl)-2-adamantyl acetate as a tool for studying protein-protein interactions in complex cellular pathways. Additionally, the potential use of 2-(iodoethynyl)-2-adamantyl acetate as a cancer treatment continues to be an area of active research. Further studies are needed to fully understand the mechanism of action of 2-(iodoethynyl)-2-adamantyl acetate and its potential applications in a variety of research fields.
Méthodes De Synthèse
2-(iodoethynyl)-2-adamantyl acetate can be synthesized through a multistep process that involves the reaction of 2-bromo-2-methyladamantane with potassium acetate, followed by the addition of iodine and acetic anhydride. This method has been used successfully in several research studies and provides a reliable source of 2-(iodoethynyl)-2-adamantyl acetate for further experimentation.
Applications De Recherche Scientifique
2-(iodoethynyl)-2-adamantyl acetate has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction has been used to study the role of Grb2 in cancer cell growth and proliferation.
Propriétés
IUPAC Name |
[2-(2-iodoethynyl)-2-adamantyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IO2/c1-9(16)17-14(2-3-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCWEQWNIJHKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(C2CC3CC(C2)CC1C3)C#CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 2-iodoethynyl-adamantan-2-yl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-mercapto-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one](/img/structure/B5911020.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)


![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)